
4-tert-butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate, or 4-TBPB-DMBS, is a synthetic organic compound derived from 4-tert-butylphenol and 2,5-dimethoxybenzene-1-sulfonic acid. It is a colorless solid that is widely used in scientific research as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-TBPB-DMBS has also been studied for its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. This article will discuss the synthesis method of 4-TBPB-DMBS, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
科学研究应用
4-TBPB-DMBS is widely used in scientific research as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied for its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. For example, 4-TBPB-DMBS has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer.
作用机制
The mechanism of action of 4-TBPB-DMBS is not fully understood. However, it is believed to act by binding to and activating certain enzymes and receptors. For example, 4-TBPB-DMBS has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TBPB-DMBS are not fully understood. However, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer. Additionally, 4-TBPB-DMBS has been found to inhibit the enzyme 5'-nucleotidase, which is involved in the breakdown of nucleotides.
实验室实验的优点和局限性
4-TBPB-DMBS has several advantages for use in laboratory experiments. It is a commercially available compound, so it is easy to obtain. It is also relatively stable, so it can be stored for long periods of time without degradation. Additionally, it is a colorless solid, so it is easy to visualize in experiments.
However, there are also some limitations to consider when using 4-TBPB-DMBS in laboratory experiments. It is a synthetic compound, so it may not be suitable for use in experiments involving natural products. Additionally, it is a relatively large molecule, so it may not be suitable for use in experiments involving small molecules.
未来方向
There are several potential future directions for research on 4-TBPB-DMBS. Further research could be conducted to explore its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. Additionally, research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, research could be conducted to explore its potential toxicity and safety profile.
合成方法
4-TBPB-DMBS can be synthesized by a variety of methods, including the Williamson ether synthesis and the Ullmann reaction. In the Williamson ether synthesis, 4-tert-butylphenol is reacted with 2,5-dimethoxybenzene-1-sulfonic acid in the presence of anhydrous sodium carbonate, yielding 4-TBPB-DMBS as a white solid. The Ullmann reaction involves the coupling of 4-tert-butylphenol and 2,5-dimethoxybenzene-1-sulfonic acid in the presence of copper(I) chloride and a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 4-TBPB-DMBS as a white solid.
属性
IUPAC Name |
(4-tert-butylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO5S/c1-18(2,3)12-6-8-13(9-7-12)24-25(20,21)17-11-15(22-4)14(19)10-16(17)23-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFCYSKONDWQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)

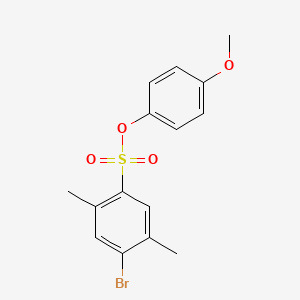
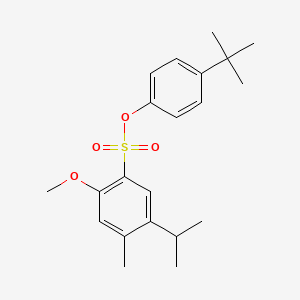
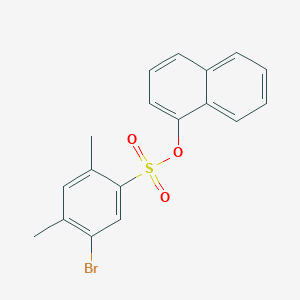
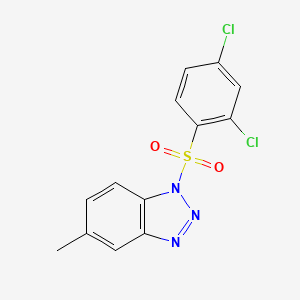
![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)
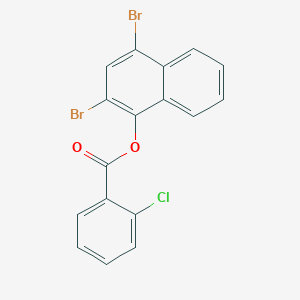

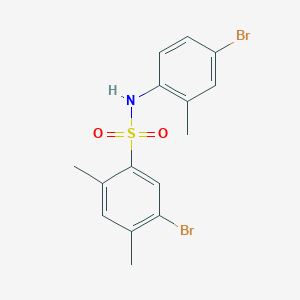
![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)